(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride
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Overview
Description
“(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride” is a chemical compound with the molecular formula C6H11NO3. It is a white to yellow solid . The compound is also known as D-Glucitol, 2-amino-1,4:3,6-dianhydro-2-deoxy .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2/t3-,4+,5+,6+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 310.3±42.0 °C and a predicted density of 1.324±0.06 g/cm3 . Its pKa is predicted to be 13.54±0.40 .Scientific Research Applications
Synthesis and Ligand Applications
The stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, closely related to the compound , has been reported as a key ligand for a new generation of HIV protease inhibitors. This synthesis involves a highly stereoselective anti-aldol reaction, indicating its potential application in the development of pharmaceutical compounds (Ghosh, Li, & Perali, 2006).
Another study focused on the asymmetric one-pot synthesis of the same compound, highlighting its role as a key component in current HIV protease inhibitors, including darunavir. This efficient synthesis method uses a one-pot procedure, which could be relevant for large-scale production of pharmaceuticals (Sevenich et al., 2017).
Furan Derivatives and Biomass Conversion
Research on the conversion of biomass into valuable chemicals has identified furan derivatives, such as 5-hydroxymethylfurfural (HMF), as promising platform molecules. These compounds, derived from furan, are considered crucial for the development of bio-based chemicals and fuels, showcasing the broader applicability of furan derivatives in sustainable chemistry and industrial applications (Teong, Yi, & Zhang, 2014).
Novel Synthesis Methods
Studies have also developed novel synthesis methods for dihydrofuro[2,3-b]furan derivatives, showcasing innovative approaches to constructing fused furofuran compounds. These methods, being time-saving and catalyst-free, could offer new pathways for the synthesis of complex organic molecules, further expanding the utility of furan derivatives in chemical synthesis (Shu et al., 2013).
Biobased Materials
Bifurfural, a compound related to furan derivatives, has been used to synthesize poly(Schiff base)s in an environmentally benign process. This study underscores the potential of furan-based chemicals as biobased building blocks for creating polymers with unique properties, such as high rigidity and expanded π-conjugation, highlighting the role of furan derivatives in the development of sustainable materials (Tachibana, Hayashi, & Kasuya, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-3-1-9-6-4(8)2-10-5(3)6;;/h3-6H,1-2,7-8H2;2*1H/t3-,4+,5-,6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJFOCIQDMNOQ-MGXNYLRYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92418-32-1 |
Source
|
Record name | (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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